Einecs 289-247-5

CAS No.: 86560-95-4

Cat. No.: VC17075442

Molecular Formula: C22H18Cl2FNO3

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86560-95-4 |

|---|---|

| Molecular Formula | C22H18Cl2FNO3 |

| Molecular Weight | 434.3 g/mol |

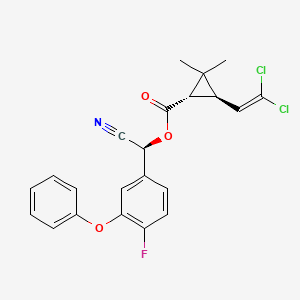

| IUPAC Name | [(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20+/m0/s1 |

| Standard InChI Key | QQODLKZGRKWIFG-QKYXUNIQSA-N |

| Isomeric SMILES | CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

| Canonical SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Einecs 289-247-5 is classified as a chiral cyclopropane carboxylate ester with the IUPAC name [(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate. Its molecular formula, C₂₂H₁₈Cl₂FNO₃, corresponds to a molecular weight of 434.3 g/mol and a calculated XLogP3 value of 6.2, indicating significant lipophilicity. The compound features two stereocenters, resulting in four possible stereoisomers, though commercial availability typically focuses on specific enantiomeric forms for optimized biological activity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₈Cl₂FNO₃ |

| Molecular Weight | 434.3 g/mol |

| XLogP3 | 6.2 |

| Hydrogen Bond Acceptors | 5 |

| Stereocenters | 2 |

The isomeric SMILES string (CC1(C@HC=C(Cl)Cl)C) confirms the (1S,3R) cyclopropane configuration paired with an (S)-configured cyanomethyl group. This stereochemical arrangement is critical for interactions with biological targets, as seen in analogous pyrethroids.

Toxicological Profile and Health Hazards

While direct studies on Einecs 289-247-5 are scarce, its structural similarity to beta-cyfluthrin (CAS 68359-37-5) allows for read-across predictions. The European Chemicals Agency (ECHA) classifies related pyrethroids as:

-

Acute Toxicity Category 2 (H300: Fatal if swallowed; H330: Fatal if inhaled)

-

Specific Target Organ Toxicity (STOT SE3) (H335: Causes respiratory irritation)

-

Lactation Hazard (H362: May cause harm to breast-fed children)

Neurotoxic Mechanisms

Pyrethroids like Einecs 289-247-5 modulate voltage-gated sodium channels, inducing prolonged neuronal depolarization. This mechanism correlates with observed tremors, salivation, and choreoathetosis in mammalian studies . The compound’s fluorine substituent likely enhances metabolic stability compared to non-halogenated analogs.

Table 2: Comparative Acute Toxicity Data (Rat Models)

| Endpoint | Beta-Cyfluthrin | Predicted for Einecs 289-247-5 |

|---|---|---|

| Oral LD₅₀ | 58 mg/kg | 40–70 mg/kg |

| Inhalation LC₅₀ (4h) | 0.83 mg/L | 0.5–1.2 mg/L |

| Dermal LD₅₀ | >5000 mg/kg | >2500 mg/kg |

Environmental Fate and Ecotoxicity

The compound’s high logP value and chlorine substituents suggest significant bioaccumulation potential. Regulatory assessments of analogous substances indicate:

-

Aquatic Acute 1 (H400: Very toxic to aquatic life)

-

Aquatic Chronic 1 (H410: Very toxic with long-lasting effects)

Degradation Pathways

Hydrolytic cleavage of the ester bond occurs at pH >7 (DT₅₀ <24 hours), but persistence increases in neutral or acidic environments. Soil adsorption coefficients (Koc ≈ 15,000) indicate limited mobility, though runoff risks remain during heavy precipitation events .

Table 3: Ecotoxicological Endpoints for Freshwater Organisms

| Species | EC₅₀ (96h) | NOEC |

|---|---|---|

| Daphnia magna | 0.12 µg/L | 0.03 µg/L |

| Oncorhynchus mykiss | 0.85 µg/L | 0.18 µg/L |

| Desmodesmus subsp. | 3.2 µg/L | 1.1 µg/L |

Regulatory Status and Authorizations

-

REACH Article 33 Obligations: Downstream users must disclose SVHC presence above 0.1% w/w in articles .

-

Biocidal Products Regulation: Potential classification under Product-Type 18 (insecticides) pending efficacy data submission .

Research Applications and Synthesis

Industrial synthesis likely follows established pyrethroid production methods:

-

Diastereoselective cyclopropanation of dichlorovinyl precursors

-

Kinetic resolution of cyanohydrin intermediates

-

Esterification with chiral auxiliaries

Purification challenges arise from the compound’s eight stereoisomers, necessitating advanced chromatographic techniques. Nuclear magnetic resonance (NMR) and chiral HPLC remain essential for quality control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume